molecular formula C9H9NO3S B13256804 2-Propanone, 1-(p-nitrophenylthio)- CAS No. 25784-85-4

2-Propanone, 1-(p-nitrophenylthio)-

Cat. No.: B13256804
CAS No.: 25784-85-4
M. Wt: 211.24 g/mol
InChI Key: NMRWIARNFRTDFG-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a sulfanyl-propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)sulfanyl]propan-2-one typically involves the reaction of 4-nitrothiophenol with 2-bromoacetone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion formed from 4-nitrothiophenol attacks the electrophilic carbon of 2-bromoacetone, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1-[(4-nitrophenyl)sulfanyl]propan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to generate the nucleophilic species.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1-[(4-aminophenyl)sulfanyl]propan-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-nitrophenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)sulfanyl]propan-2-one involves its interaction with thiol groups in proteins and enzymes. The sulfanyl group can form covalent bonds with cysteine residues, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways, depending on the specific target protein or enzyme.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-aminophenyl)sulfanyl]propan-2-one: Similar structure but with an amino group instead of a nitro group.

    1-[(4-methylphenyl)sulfanyl]propan-2-one: Similar structure but with a methyl group instead of a nitro group.

    1-[(4-chlorophenyl)sulfanyl]propan-2-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1-[(4-nitrophenyl)sulfanyl]propan-2-one is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct reactivity and potential for diverse chemical transformations. The nitro group can undergo reduction to form an amino group, while the sulfanyl group can participate in oxidation and substitution reactions, making this compound versatile for various synthetic applications.

Properties

CAS No.

25784-85-4

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H9NO3S/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3

InChI Key

NMRWIARNFRTDFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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